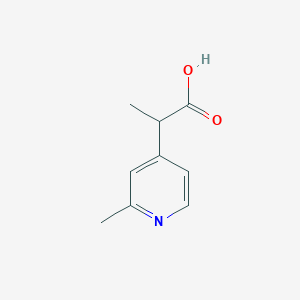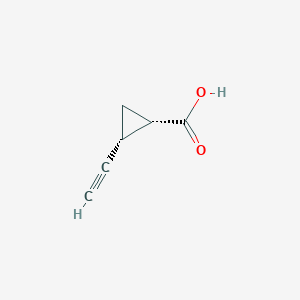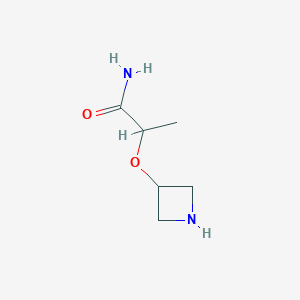![molecular formula C10H16N2O2 B13062725 [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is a heterocyclic compound with a molecular formula of C10H16N2O2 This compound features a pyrazole ring fused with an oxolane ring, making it a unique structure in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the reaction of 1-ethyl-4-pyrazolecarboxaldehyde with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Benzimidazoles: Widely used in pharmaceuticals for their antiparasitic and antifungal activities.
Uniqueness
What sets [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol apart is its unique combination of a pyrazole ring and an oxolane ring. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other heterocyclic compounds.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
[2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3 |
InChI 键 |
LXZMALDGKUVUTK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2C(CCO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


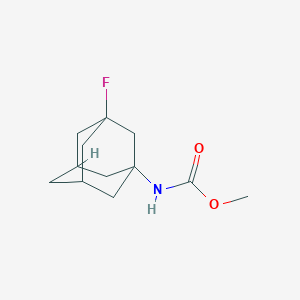
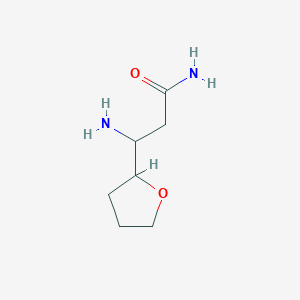
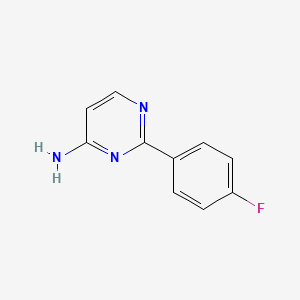

![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
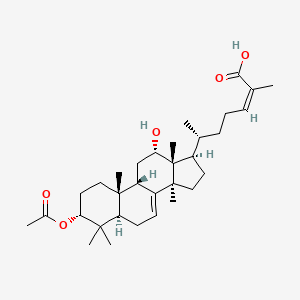
![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
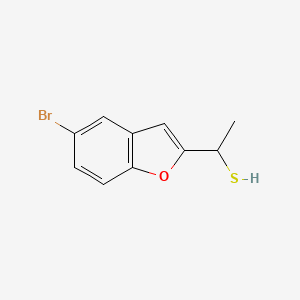
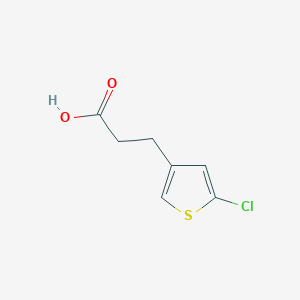
![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
